molecular formula C12H19NO4 B1378926 Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1408076-15-2

Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No. B1378926
M. Wt: 241.28 g/mol
InChI Key: AOIJOERXQRBNOV-UHFFFAOYSA-N
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Description

“Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate” is an organic compound with the CAS Number: 2253630-36-1 . It has a molecular weight of 241.29 . The compound is typically stored at room temperature and is available in oil form .


Synthesis Analysis

The synthesis of “Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate” can be achieved by using 4‑oxygenated piperidine‑1‑carboxylic acid tert-butyl ester as a raw material to first prepare 4‑vinylpiperidine‑1‑carboxylic acid tert-butyl ester, which then reacts with trichloroacetyl chloride .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H19NO4/c1-11(2,3)17-10(15)13-7-9(14)6-12(13)4-5-16-8-12/h4-8H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate” is an oil at room temperature . It has a molecular weight of 241.29 .

Scientific Research Applications

Synthesis and Chemical Reactions

Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate serves as a key intermediate in the synthesis of various biologically active heterocyclic compounds. For instance, it has been used in reactions with N,N-dimethylformamide dimethyl acetal to yield isomeric condensation products, showcasing its reactivity and potential for generating diverse molecular structures (Moskalenko & Boev, 2012).

Utility in Generating Novel Compounds

The compound is instrumental in synthesizing novel bifunctional molecules, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. These novel compounds provide a platform for further selective derivations, offering a pathway to access chemical spaces that are distinct from traditional piperidine ring systems, thus expanding the scope of chemical and pharmacological research (Meyers et al., 2009).

Molecular Structure and Analysis

Studies have also focused on the molecular structure and synthesis of variants of this compound. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized and analyzed using techniques like NMR spectroscopy and single crystal X-ray diffraction, providing insights into its molecular configuration and potential applications in various fields including material science and pharmacology (Moriguchi et al., 2014).

Role in Spirocyclic and Heterocyclic Chemistry

The chemical has been pivotal in the synthesis of spirocyclic and heterocyclic compounds. It has been involved in the synthesis of spirocyclic oxetane-fused benzimidazoles, demonstrating its versatility in contributing to the development of complex molecular structures with potential applications in medicinal chemistry and material sciences (Gurry, McArdle, & Aldabbagh, 2015).

Formation of Novel Ring Systems

In addition, the compound has been utilized in the synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, showcasing its utility in forming novel ring systems. This synthesis provides a foundation for further chemical modifications and has implications for the development of new therapeutic agents or chemical probes (Huynh, Nguyen, & Nishino, 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-6-4-12(5-7-13)9(14)8-16-12/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIJOERXQRBNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
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